Product packaging for Irdabisant Hydrochloride(Cat. No.:CAS No. 1005398-61-7)

Irdabisant Hydrochloride

Cat. No.: B12409709
CAS No.: 1005398-61-7
M. Wt: 349.9 g/mol
InChI Key: WJUJICMNSMPLLG-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Histamine (B1213489) H₃ Receptor Modulators and Their Research Significance

The journey into understanding the role of histamine in the brain took a significant leap forward with the pharmacological identification of a third histamine receptor, the H₃ receptor, in 1983. nih.govfrontiersin.orgfrontiersin.org This receptor was initially identified by its ability to inhibit the release of histamine from rat brain slices, establishing its function as a presynaptic autoreceptor. nih.govnih.gov By 1987, the first highly selective and potent ligands were developed: the agonist (R)-α-methylhistamine and the antagonist thioperamide. nih.govnih.gov These tools were crucial in uncovering the primary functions of cerebral histaminergic neurons, particularly their role in maintaining wakefulness, attention, and supporting cognitive processes. nih.gov

The research field expanded dramatically after the cloning of the H₃ receptor gene in 1999. nih.govwikipedia.org This milestone revealed that the H₃ receptor is a G-protein coupled receptor that, when activated, inhibits the formation of cAMP. wikipedia.org It also confirmed the receptor's high constitutive activity, meaning it is active even without a binding partner, which led to the development of a new class of compounds known as inverse agonists. nih.gov These compounds not only block the receptor but also reduce its baseline level of activity. The discovery that H₃ receptors also function as heteroreceptors—presynaptically inhibiting the release of other crucial neurotransmitters like acetylcholine (B1216132), dopamine, norepinephrine, and serotonin—further solidified their significance as a major therapeutic target for a wide range of neurological and psychiatric conditions. nih.govwikipedia.orgfrontiersin.org

Rationale for the Preclinical Investigation of Irdabisant (B1672177) Hydrochloride as a Novel Agent

Irdabisant hydrochloride (CEP-26401) emerged as a compelling candidate for preclinical investigation due to its specific and potent pharmacological profile. nih.gov Developed as an orally active compound capable of penetrating the blood-brain barrier, it was designed for optimal central nervous system engagement. biocat.comabmole.commedchemexpress.com The primary rationale for its investigation stems from its high affinity and selectivity as a histamine H₃ receptor antagonist and inverse agonist. nih.gov

In radioligand binding assays, Irdabisant demonstrated a high affinity for both human and rat H₃ receptors, with very little affinity for other histamine receptor subtypes (H₁, H₂, H₄) and a wide panel of other neural receptors and transporters. ncats.io This high selectivity is crucial as it minimizes the potential for off-target effects. Its dual function as both an antagonist (blocking the action of agonists) and an inverse agonist (reducing the receptor's intrinsic activity) made it a powerful tool to modulate the histaminergic system. nih.govmedchemexpress.com Preclinical studies were therefore initiated to explore its potential to enhance wakefulness and improve cognitive functions, based on these promising molecular characteristics. researchgate.net

Table 1: Binding Affinity of Irdabisant for Histamine H₃ Receptors

Receptor Target Species Affinity (Ki) Value
H₃ Receptor Human 2.0 nM medchemexpress.comncats.io
H₃ Receptor Rat 7.2 nM medchemexpress.comncats.io
H₃ Receptor (Brain Membranes) Rat 2.7 nM nih.gov

Table 2: Functional Activity of Irdabisant at Histamine H₃ Receptors

Activity Type Receptor Target Species Potency Value
Antagonist Activity Human H₃R Human 0.4 nM (Kb, app) medchemexpress.com
Antagonist Activity Rat H₃R Rat 1.0 nM (Kb, app) medchemexpress.com
Inverse Agonist Activity Human H₃R Human 1.1 nM (EC₅₀) medchemexpress.com
Inverse Agonist Activity Rat H₃R Rat 2.0 nM (EC₅₀) medchemexpress.com

Conceptual Framework of this compound's Role in Neuropharmacology

The neuropharmacological role of this compound is conceptually based on its function as a histamine H₃ receptor inverse agonist. By blocking H₃ receptors, Irdabisant initiates a cascade of neurochemical events.

First, by acting on H₃ autoreceptors located on histaminergic neurons, it removes the negative feedback control over histamine synthesis and release. nih.gov This leads to an increase in the amount of histamine available in the synaptic cleft, which is thought to enhance arousal and wakefulness. nih.gov

Second, and perhaps more significantly for its cognitive-enhancing potential, Irdabisant acts on H₃ heteroreceptors found on non-histaminergic neurons. nih.govfrontiersin.org The blockade of these receptors disinhibits the release of several key neurotransmitters critical for cognitive functions, including acetylcholine, dopamine, and norepinephrine. nih.gov This broad-spectrum modulation of neurotransmission in key brain regions like the cortex and hippocampus forms the theoretical basis for Irdabisant's potential utility in addressing cognitive deficits. researchgate.netresearchgate.net

Preclinical research has provided evidence supporting this framework. In rodent models, Irdabisant has been shown to occupy H₃ receptors in the brain and antagonize the effects of H₃ receptor agonists. nih.gov For instance, it effectively blocked the drinking response induced by the H₃ agonist R-α-methylhistamine in a rat dipsogenia model. nih.govfrontiersin.org Furthermore, studies have demonstrated its ability to enhance short-term memory in the rat social recognition model and improve sensorimotor gating in mice, a key process often impaired in schizophrenia. researchgate.net These findings align with the conceptual framework that increasing the release of histamine and other neurotransmitters via H₃ receptor blockade can lead to measurable improvements in wakefulness and cognitive performance. nih.govresearchgate.net

Table 3: In Vivo Research Findings for Irdabisant

Research Model Finding Result
Rat Dipsogenia Model Antagonism of H₃R agonist-induced drinking ED₅₀ = 0.06 mg/kg nih.gov
Ex Vivo Binding in Rat Cortex H₃ Receptor Occupancy OCC₅₀ = 0.1 mg/kg nih.gov
Rat Social Recognition Model Enhancement of short-term sensory memory Effective at 0.01 and 0.1 mg/kg medchemexpress.com
DBA/2NCrl Mice Model Increased prepulse inhibition (PPI) Effective at 10 and 30 mg/kg researchgate.net
Rat Wakefulness Study Promotion of wakefulness Animals awake 90% of the time for 3 hours post-dosing at 30 mg/kg medchemexpress.com

Table 4: Selectivity and Off-Target Activity of Irdabisant

Target Type of Value Value
hERG Channel IC₅₀ 13.8 µM biocat.commedchemexpress.com
Muscarinic M₂ Receptor Ki 3.7 µM medchemexpress.commedchemexpress.com
Adrenergic α₁A Receptor Ki 9.8 µM medchemexpress.commedchemexpress.com
Dopamine Transporter Ki 11 µM medchemexpress.commedchemexpress.com
Norepinephrine Transporter Ki 10 µM medchemexpress.commedchemexpress.com
Cytochrome P450 Enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) IC₅₀ >30 µM medchemexpress.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24ClN3O2 B12409709 Irdabisant Hydrochloride CAS No. 1005398-61-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1005398-61-7

Molecular Formula

C18H24ClN3O2

Molecular Weight

349.9 g/mol

IUPAC Name

3-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride

InChI

InChI=1S/C18H23N3O2.ClH/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17;/h5-10,14H,2-4,11-13H2,1H3,(H,20,22);1H/t14-;/m1./s1

InChI Key

WJUJICMNSMPLLG-PFEQFJNWSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3.Cl

Canonical SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3.Cl

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of Irdabisant Hydrochloride

Methodologies for the Chemical Synthesis of Irdabisant (B1672177) Hydrochloride and Its Precursors

The synthesis of Irdabisant hydrochloride involves a multi-step process that assembles the key structural fragments of the molecule. A representative synthesis involves the formation of the pyridazinone core followed by the attachment of the side chain containing the chiral pyrrolidine (B122466) ring. newdrugapprovals.org

A common synthetic route can be summarized in the following key steps: newdrugapprovals.org

Formation of the Phenylpyridazinone Core : The synthesis often starts with a substituted phenyl precursor which undergoes cyclization to form the pyridazinone ring system. For instance, a substituted benzoylpropionic acid can be reacted with glyoxalic acid followed by hydrazine (B178648) hydrate (B1144303) to construct the 6-arylpyridazinone core.

Introduction of the Linker : A propyl linker is typically installed on the phenyl ring. This is often achieved by reacting a phenolic precursor with a 3-carbon electrophile, such as 1-bromo-3-chloropropane, to form a propoxy chain with a terminal reactive group.

Coupling with the Chiral Moiety : The final key step is the coupling of the phenylpyridazinone-linker intermediate with the chiral (R)-2-methylpyrrolidine. This is typically an N-alkylation reaction where the pyrrolidine nitrogen atom displaces a leaving group (like a halide) on the propoxy chain.

Salt Formation : The free base of Irdabisant is then treated with hydrochloric acid in a suitable solvent like ethanol (B145695) to form the stable hydrochloride salt, which is often crystalline and easier to handle. newdrugapprovals.org

Chemical syntheses are often categorized as linear, convergent, or divergent.

Linear Synthesis : Involves a sequential process where one reactant is modified step-by-step until the final product is formed.

Divergent Synthesis : Starts from a central core molecule which is successively reacted with different building blocks to create a library of related compounds. wikipedia.org This strategy is particularly useful in drug discovery for exploring structure-activity relationships by generating a wide range of analogues from a common intermediate. wikipedia.org

The reported synthesis of Irdabisant itself can be viewed as having convergent elements, where the 6-phenylpyridazinone core and the (R)-2-methylpyrrolidine-propoxy side chain are prepared and then coupled. However, the strategies used to explore Irdabisant analogues more broadly exemplify a divergent approach, where the core structure of Irdabisant is used as a starting point for modifications to generate a library of related compounds. nih.govresearchgate.net

Irdabisant possesses a single stereocenter at the 2-position of the pyrrolidine ring, with the (R)-enantiomer being the active form. ncats.io The control of this stereochemistry is crucial for its biological activity. The primary method reported for achieving this is a chiral pool synthesis . newdrugapprovals.orgmdpi.com

In this approach, the synthesis utilizes a commercially available, enantiomerically pure starting material, in this case, (R)-2-methylpyrrolidine hydrochloride. newdrugapprovals.org This pre-existing chiral center is then incorporated into the final molecule without being altered in the subsequent reaction steps. This method is efficient and avoids the need for complex asymmetric reactions or chiral resolutions, which involve separating a racemic mixture. mdpi.com The key coupling step involves the reaction of an intermediate, 6-[4-(3-chloropropoxy)phenyl]-2H-pyridazin-3-one, with (R)-2-methylpyrrolidine hydrochloride in the presence of a base like potassium carbonate. newdrugapprovals.org

Development of Advanced Synthetic Routes for Analogues and Derivatives

To explore the structure-activity relationships (SAR) and improve pharmacokinetic properties, numerous analogues and derivatives of Irdabisant have been synthesized. nih.govresearchgate.netnih.gov This research exemplifies a divergent synthetic strategy, where different parts of the Irdabisant scaffold are systematically modified.

Key modifications have included: nih.govresearchgate.netmdpi.com

Modification of the Pyridazinone Core : The pyridazinone ring has been replaced with other heterocyclic systems, such as constrained benzocinnolinones, to alter the core structure's rigidity and electronic properties. nih.gov

Alterations to the Linker : The length and composition of the propoxy linker have been varied. For example, replacing the ether oxygen with a guanidine (B92328) fragment has been explored to introduce new interactions with the target receptor. mdpi.com

Changes to the Pyrrolidine Moiety : The (R)-2-methylpyrrolidine group, which is crucial for potency, has been substituted with other cyclic amines to probe the size and basicity requirements of this region.

Pyridone Analogues : A series of pyridone analogues of Irdabisant were synthesized and evaluated as H₃R antagonists, leading to the identification of compounds with excellent H₃R affinity and acceptable pharmacokinetic properties. researchgate.net

These synthetic efforts have led to the identification of molecules with improved potency, selectivity, and pharmacokinetic profiles compared to the parent compound, Irdabisant. nih.gov

Spectroscopic and Chromatographic Methods for this compound Characterization in Research Synthesis

The characterization of this compound and its intermediates is essential to confirm the chemical structure, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a key chromatographic method used throughout the synthesis. It is utilized to monitor the progress of reactions, assess the purity of intermediates and the final product, and for purification. newdrugapprovals.orgnih.gov For instance, the completion of the coupling reaction between the pyridazinone core and the chiral side chain is monitored by HPLC analysis. newdrugapprovals.org

Spectroscopic methods provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to elucidate the structure of the molecule by providing information about the chemical environment of each proton. The reported ¹H NMR data for this compound confirms the presence of all the expected structural fragments. newdrugapprovals.org

Mass Spectrometry (MS) : Liquid Chromatography-Mass Spectrometry (LCMS) is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. For Irdabisant, an (M+1) peak at m/z 314 is observed, corresponding to the protonated molecule. newdrugapprovals.org

The physical properties, such as the melting point, are also used as an indicator of purity. The reported melting point for this compound is 240–242 °C. newdrugapprovals.org

Below is a table summarizing the characterization data for this compound.

TechniqueObservationReference
Melting Point240–242 °C newdrugapprovals.org
¹H NMR (DMSO-d₆)δ: 1.39 (d, 3H), 1.64 (m, 1H), 1.95 (m, 2H), 2.17 (m, 5H), 3.07 (m, 2H), 3.40 (m, 2H), 3.61 (m, 1H), 4.15 (m, 2H), 6.96 (d, 1H), 7.05 (d, 2H), 7.81 (d, 2H), 8.0 (d, 1H), 10.52 (bs, 1H), 13.08 (s, 1H) newdrugapprovals.org
LCMS (m/z)314 (M+1) newdrugapprovals.org
HPLCUsed to monitor reaction completion and assess purity (99% purity reported) newdrugapprovals.org

Molecular and Cellular Mechanisms of Irdabisant Hydrochloride

Irdabisant (B1672177) Hydrochloride as a Histamine (B1213489) H₃ Receptor Antagonist/Inverse Agonist

Irdabisant is characterized by its high-affinity binding to the histamine H₃ receptor, where it exerts both antagonist and inverse agonist effects. nih.gov An antagonist blocks the action of an agonist (like histamine), while an inverse agonist reduces the receptor's basal, or constitutive, activity that occurs even in the absence of an agonist. scienceopen.com This dual functionality allows Irdabisant to potently influence the histaminergic system and other related neural pathways.

Research has demonstrated the high affinity of Irdabisant for the histamine H₃ receptor through radioligand binding displacement assays. nih.gov The compound binds potently to both human and rat H₃Rs. acs.orgresearchgate.net Crucially, Irdabisant exhibits a high degree of selectivity for the H₃R subtype. Studies show a selectivity of over 1000-fold for the human H₃ receptor compared to the human H₁, H₂, and H₄ histamine receptor subtypes. acs.orgnih.gov This indicates a significantly lower affinity for other histamine receptors, minimizing off-target effects within the histaminergic system. Further profiling against a wide panel of other G-protein-coupled receptors, ion channels, and transporters has confirmed its high selectivity for the H₃R. acs.orgresearchgate.net Irdabisant does, however, show some moderate activity at other sites, though at concentrations substantially higher than its affinity for the H₃R. medchemexpress.com

Receptor/TransporterSpeciesBinding Affinity (Kᵢ)
Histamine H₃ ReceptorHuman2.0 nM acs.orgresearchgate.net
Histamine H₃ ReceptorRat7.2 nM acs.orgresearchgate.net
Histamine H₁, H₂, H₄ ReceptorsHuman>1000-fold lower than H₃R acs.orgnih.gov
Muscarinic M₂ ReceptorNot Specified3.7 µM medchemexpress.com
Adrenergic α₁ₐ ReceptorNot Specified9.8 µM medchemexpress.com
Dopamine TransporterNot Specified11 µM medchemexpress.com
Norepinephrine TransporterNot Specified10 µM medchemexpress.com

The functional activity of Irdabisant as both an antagonist and an inverse agonist has been quantified using assays such as the [³⁵S]GTPγS binding assay. nih.govresearchgate.net This assay measures the activation of G-proteins coupled to the receptor, providing insight into the functional consequences of ligand binding. As an antagonist, Irdabisant blocks the receptor activation induced by H₃R agonists. medchemexpress.com As an inverse agonist, it reduces the receptor's constitutive signaling. medchemexpress.com The potency of these activities has been determined for both rat and human H₃ receptors, confirming its functional impact at the cellular level. medchemexpress.com

Functional ActivitySpeciesPotency Value
Antagonist Activity (Kb,app)Human H₃R0.4 nM medchemexpress.com
Antagonist Activity (Kb,app)Rat H₃R1.0 nM medchemexpress.com
Inverse Agonist Activity (EC₅₀)Human H₃R1.1 nM medchemexpress.com
Inverse Agonist Activity (EC₅₀)Rat H₃R2.0 nM medchemexpress.com

Modulation of Neurotransmitter Systems by Irdabisant Hydrochloride

The primary therapeutic potential of Irdabisant stems from its ability to modulate the release of several key neurotransmitters in the brain. benthamscience.com This is achieved through its interaction with H₃ receptors, which function as both autoreceptors on histamine-releasing neurons and heteroreceptors on neurons that release other neurotransmitters. benthamscience.com

The histamine H₃ receptor acts as a presynaptic autoreceptor on histaminergic neurons, meaning it provides negative feedback to inhibit the synthesis and release of histamine. scienceopen.com By acting as an antagonist/inverse agonist, Irdabisant blocks this inhibitory feedback mechanism. scienceopen.combenthamscience.com This disinhibition results in an increased release of histamine from presynaptic terminals, thereby enhancing histaminergic neurotransmission in the brain. scienceopen.com

In addition to their role as autoreceptors, H₃ receptors are also located on the presynaptic terminals of a variety of non-histaminergic neurons, where they act as inhibitory heteroreceptors. benthamscience.com By blocking these H₃ heteroreceptors, Irdabisant can increase the release of several other important neurotransmitters. scienceopen.com Preclinical studies have shown that H₃R antagonists can enhance the release of acetylcholine (B1216132), dopamine, and norepinephrine. scienceopen.com This broad-spectrum modulation of key neurotransmitters involved in arousal, cognition, and attention underlies the rationale for investigating Irdabisant in various central nervous system disorders. nih.govbenthamscience.com

Intracellular Signaling Pathways Affected by this compound

The histamine H₃ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. scienceopen.com Activation of this pathway leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). scienceopen.com The H₃ receptor exhibits a high level of constitutive activity, meaning it can signal through this pathway to reduce cAMP levels even without being stimulated by an agonist. scienceopen.com

As an inverse agonist, Irdabisant binds to the H₃ receptor and stabilizes it in an inactive conformation. This action counteracts the receptor's constitutive activity, leading to a reduction in the Gαi/o-mediated inhibition of adenylyl cyclase. The net effect is an increase in intracellular cAMP levels toward baseline, reversing the tonic inhibitory signal produced by the constitutively active receptors.

G-Protein Coupling and Downstream Signaling Cascades

This compound exerts its effects as a potent and selective histamine H₃ receptor (H₃R) antagonist and inverse agonist. nih.govresearchgate.net The H₃ receptor is a member of the G-protein-coupled receptor (GPCR) family, which is constitutively active and coupled to Gᵢ/ₒ proteins. nih.gov The constitutive activity of the H₃R means it can signal without being activated by an agonist. researchgate.netnih.gov

As an inverse agonist, irdabisant reduces the basal level of G-protein activation by the H₃R. nih.govresearchgate.net Its potent inverse agonist activity has been demonstrated in [³⁵S]guanosine 5'-O-(γ-thio)triphosphate ([³⁵S]GTPγS) binding assays. nih.govresearchgate.net These assays measure the exchange of GDP for GTP on the Gα subunit, a key step in G-protein activation. The activity of irdabisant in these assays confirms its ability to modulate the receptor's interaction with G-proteins. nih.govresearchgate.net

The downstream signaling cascade of the H₃ receptor, which irdabisant modulates, primarily involves the inhibition of adenylate cyclase. nih.govdrugbank.com This leads to decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA). nih.gov By acting as an antagonist/inverse agonist, irdabisant blocks and reverses this inhibitory effect, thereby increasing the activity of the adenylate cyclase/PKA pathway. nih.gov

Interplay with Other Receptor Systems (e.g., Muscarinic M₂ and Adrenergic α₁A receptors, Dopamine and Norepinephrine transporters, PDE3)

While highly selective for the histamine H₃ receptor, irdabisant exhibits moderate activity at several other receptor and transporter systems. medchemexpress.com Research indicates that irdabisant interacts with muscarinic M₂ and adrenergic α₁A receptors. medchemexpress.com It also shows activity at dopamine and norepinephrine transporters, as well as phosphodiesterase 3 (PDE3). medchemexpress.com This interaction with other neurotransmitter systems, such as the dopaminergic and noradrenergic systems, is a characteristic of H₃R antagonists. frontiersin.org The H₃ receptor itself acts as a presynaptic heteroreceptor that modulates the release of various neurotransmitters, including dopamine and norepinephrine. frontiersin.orgnih.gov

The binding affinities and inhibitory concentrations for these off-target interactions are significantly lower than for its primary target, the H₃ receptor. medchemexpress.com

Binding Affinity (Kᵢ) and Inhibitory Concentration (IC₅₀) of Irdabisant at Various Receptors and Transporters
TargetValueReference
Muscarinic M₂ ReceptorKᵢ = 3.7 ± 0.0 μM medchemexpress.com
Adrenergic α₁A ReceptorKᵢ = 9.8 ± 0.3 μM medchemexpress.com
Dopamine TransporterKᵢ = 11 ± 2 μM medchemexpress.com
Norepinephrine TransporterKᵢ = 10 ± 1 μM medchemexpress.com
Phosphodiesterase 3 (PDE3)IC₅₀ = 15 ± 1 μM medchemexpress.com

Preclinical Receptor Occupancy Studies of this compound in Brain Regions

Preclinical studies have been conducted to determine the extent to which irdabisant occupies histamine H₃ receptors in the brain after administration. nih.govresearchgate.net In one key study, the occupancy of H₃ receptors was evaluated in rats following oral dosing of irdabisant. nih.govresearchgate.net

The study utilized an ex vivo binding assay in rat cortical slices to estimate receptor occupancy. nih.govresearchgate.net The results demonstrated that irdabisant effectively penetrates the blood-brain barrier and binds to H₃ receptors in the cortex. nih.govmedchemexpress.com The dose required to achieve 50% occupancy of the H₃ receptors (OCC₅₀) was determined to be very low, highlighting the compound's high potency in vivo. nih.govresearchgate.net

Preclinical H₃ Receptor Occupancy of Irdabisant in Rat Brain
Brain RegionParameterValueReference
CortexOCC₅₀0.1 ± 0.003 mg/kg (p.o.) nih.govresearchgate.net

This high level of receptor occupancy at low doses is consistent with the potent behavioral effects observed in animal models, such as enhanced cognitive function and wakefulness. nih.govpatsnap.com

Preclinical Pharmacodynamics and Efficacy of Irdabisant Hydrochloride in in Vivo Models

Effects of Irdabisant (B1672177) Hydrochloride on Cognition and Memory in Rodent Models

Irdabisant hydrochloride has shown promising results in enhancing cognitive functions in several rodent models. nih.gov These studies highlight its potential as a nootropic agent, particularly in the domains of short-term memory and sensorimotor gating. nih.govglpbio.com

In the rat social recognition model, a paradigm used to assess short-term memory, this compound demonstrated a significant improvement in performance. nih.govscienceopen.com This model relies on the natural tendency of rodents to investigate novel conspecifics more than familiar ones. nih.gov The administration of this compound enhanced the ability of rats to remember a previously encountered juvenile rat, indicating a positive effect on social memory. nih.govscienceopen.com

Efficacy of this compound in the Rat Social Recognition Model
ParameterObservationReference
Effective Dose Range 0.01 to 0.1 mg/kg p.o. nih.gov
Effect Improved performance, indicating enhanced short-term memory. nih.govscienceopen.com

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong startling stimulus (pulse). frontiersin.org Deficits in PPI are observed in disorders like schizophrenia and are considered a marker of sensorimotor gating impairments. scilit.comnih.gov In DBA/2NCrl mice, a strain often used in schizophrenia-related research, this compound was shown to increase PPI. nih.gov

Furthermore, when co-administered with the antipsychotic risperidone (B510) at doses that were sub-efficacious on their own, a significant increase in PPI was observed. nih.gov This synergistic effect suggests that this compound could have potential as an adjunctive therapy in treating schizophrenia. nih.gov

Effect of this compound on Prepulse Inhibition (PPI) in Mice
TreatmentObservationReference
This compound (10 and 30 mg/kg i.p.) Increased PPI. nih.gov
Risperidone (0.3 and 1 mg/kg i.p.) Effective at increasing PPI. nih.gov
This compound (3 mg/kg i.p.) + Risperidone (0.1 mg/kg i.p.) (subefficacious doses) Increased PPI. nih.gov

The efficacy of this compound has also been demonstrated in the rat dipsogenia model. nih.govscienceopen.com In this model, the H3R agonist R-α-methylhistamine induces a drinking response. nih.gov this compound effectively antagonized this response, providing further evidence of its potent H3R antagonist activity in the brain. nih.govresearchgate.net The dose at which it produced this effect was comparable to the doses that enhanced cognitive function, suggesting a common mechanism of action. nih.gov

Wake-Promoting Activity of this compound in Animal Models

In addition to its cognitive-enhancing effects, this compound has demonstrated robust wake-promoting properties in animal models. scienceopen.com This is consistent with the known role of the histaminergic system in regulating the sleep-wake cycle. benthamscience.com

Studies utilizing electroencephalography (EEG) and electromyography (EMG) in rats have confirmed the wake-promoting effects of this compound. researchgate.net Oral administration of the compound led to a significant increase in wakefulness. nih.gov At a dose of 30 mg/kg, treated animals remained awake for approximately 90% of the time for up to 3 hours post-dosing. medchemexpress.com

Wake-Promoting Effects of this compound in Rats
ParameterObservationReference
Effective Dose Range 3 to 30 mg/kg p.o. nih.gov
Effect on Wakefulness Animals were awake 90% of the time for up to 3 hours post-dosing at 30 mg/kg. medchemexpress.com

Investigation of this compound in Animal Models of Neurological Disorders

The procognitive and wake-promoting effects of this compound suggest its potential therapeutic utility in a range of neurological disorders. nih.gov Preclinical studies have explored its effects in models relevant to conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. researchgate.net The ability of H3R antagonists to modulate neurotransmitter systems implicated in these disorders, including acetylcholine (B1216132) and dopamine, provides a strong rationale for these investigations. nih.gov While the development of irdabisant was discontinued (B1498344) due to genotoxicity, the preclinical findings highlight the therapeutic potential of targeting the H3R for various central nervous system disorders. researchgate.net

Potential in Alzheimer's Disease Models (preclinical)

The therapeutic strategy of antagonizing the histamine (B1213489) H3 receptor (H3R) has been investigated for its potential to address cognitive deficits, a core symptom of Alzheimer's disease (AD). nih.govscienceopen.com The rationale is based on the role of H3 heteroreceptors in modulating the release of key neurotransmitters involved in cognition, such as acetylcholine. nih.gov Antagonism of these receptors can enhance the release of acetylcholine in brain regions like the prefrontal cortex and hippocampus, which is a mechanism sought for alleviating cognitive symptoms in AD. nih.gov Preclinical studies with various H3R antagonists have shown promise in enhancing cognition and learning in rodents. nih.govscienceopen.com However, despite the theoretical potential and the investigation of several H3R antagonists for AD, some reviews of preclinical data suggest that positive effects for this class of compounds have not been consistently observed in specific animal models of Alzheimer's disease. nih.govfrontiersin.org While irdabisant has been evaluated in general models of cognition, specific preclinical data detailing its efficacy in established in vivo models of Alzheimer's disease are not extensively reported in the available literature. nih.govnih.govresearchgate.net

Potential in Attention Deficit Hyperactivity Disorder (ADHD) Models (preclinical)

This compound has been evaluated in preclinical models relevant to cognitive and attentional disorders such as ADHD. nih.govdrexel.edunih.gov In the rat social recognition model, a test of short-term memory and attention, irdabisant demonstrated an ability to improve performance. nih.govresearchgate.net This suggests a potential to enhance cognitive functions that are often impaired in ADHD. nih.gov

Additionally, the compound has shown wake-promoting properties in preclinical studies. nih.govnih.gov This effect is relevant as the neurobiology of ADHD involves neurotransmitter systems that also regulate arousal and wakefulness. scienceopen.com The pro-cognitive and wake-promoting effects observed in rodent models suggest a potential therapeutic utility for irdabisant in disorders characterized by deficits in attention. nih.govdrexel.edunih.gov

Table 1: Preclinical Efficacy of Irdabisant in an ADHD-Relevant Model

Preclinical ModelSpeciesKey FindingReference
Social Recognition ModelRatImproved performance, indicating enhancement of short-term memory and attention. nih.govresearchgate.net
Electroencephalography (EEG)RatDemonstrated wake-promoting properties. nih.govnih.gov

Potential in Schizophrenia Models (preclinical)

This compound has shown potential in preclinical models relevant to schizophrenia, particularly in addressing deficits in sensorimotor gating. researchgate.netdrexel.edunih.gov Sensorimotor gating is the neurological process of filtering out redundant or unnecessary stimuli from the environment, a function that is notably impaired in individuals with schizophrenia. This deficit is commonly modeled in animals using the prepulse inhibition (PPI) of the acoustic startle response. nih.gov

In DBA/2NCrl mice, a strain that naturally exhibits low PPI, irdabisant demonstrated efficacy in enhancing this function. researchgate.netnih.gov When administered alone, irdabisant increased PPI, suggesting a potential as a standalone therapy. drexel.edunih.gov Furthermore, studies explored its utility as an adjunctive therapy. When irdabisant was co-administered with the atypical antipsychotic risperidone at doses where neither compound was effective on its own, a significant, synergistic increase in PPI was observed. researchgate.netdrexel.edunih.gov These findings suggest that irdabisant may have therapeutic potential for treating schizophrenia, either as a monotherapy or as an adjunctive treatment to existing antipsychotics to improve specific cognitive deficits. researchgate.netnih.gov

Table 2: Preclinical Efficacy of Irdabisant in a Schizophrenia Model

Preclinical ModelSpeciesTreatmentKey FindingReference
Prepulse Inhibition (PPI)DBA/2NCrl MouseIrdabisant (10 and 30 mg/kg, i.p.)Dose-dependently increased PPI. researchgate.netnih.govnewdrugapprovals.org
Irdabisant (3 mg/kg, i.p.) + Risperidone (0.1 mg/kg, i.p.) (subefficacious doses)Synergistically increased PPI. researchgate.netnih.govnewdrugapprovals.org

Dose-Response Characterization in Preclinical Behavioral and Pharmacodynamic Assays

The preclinical characterization of this compound involved several in vivo assays to determine its dose-dependent effects on brain receptor activity and behavior. drexel.edunih.gov

A key pharmacodynamic measure was the in vivo occupancy of the histamine H3 receptor (H3R). nih.gov Following oral administration in rats, irdabisant showed a dose-dependent occupancy of H3Rs in the brain, with an OCC₅₀ value (the dose required to occupy 50% of the receptors) of 0.1 mg/kg. drexel.edunih.govnewdrugapprovals.org

This receptor occupancy translated to functional activity in behavioral models. In the rat dipsogenia model, the H3R agonist R-α-methylhistamine induces a drinking response. researchgate.netnih.gov Irdabisant dose-dependently antagonized this effect, demonstrating functional in vivo antagonism with a potent ED₅₀ value (the dose for 50% of maximal effect) of 0.06 mg/kg after oral administration. drexel.edunih.govnewdrugapprovals.org

In behavioral models of cognition and arousal, irdabisant also exhibited clear dose-response relationships. In the rat social recognition model, oral doses ranging from 0.01 to 0.1 mg/kg improved short-term memory performance. nih.govnewdrugapprovals.org Wake-promoting effects were observed at higher oral doses, in the range of 3 to 30 mg/kg. nih.govnewdrugapprovals.org In the prepulse inhibition model in mice, intraperitoneal doses of 10 and 30 mg/kg were effective. nih.govnewdrugapprovals.org

Table 3: Dose-Response of Irdabisant in Preclinical Assays

AssaySpeciesRouteEffective Dose Range / Potency (ED₅₀/OCC₅₀)EndpointReference
Ex Vivo H₃R BindingRatp.o.OCC₅₀ = 0.1 mg/kgReceptor Occupancy drexel.edunih.govnewdrugapprovals.org
R-α-methylhistamine-induced DipsogeniaRatp.o.ED₅₀ = 0.06 mg/kgFunctional H₃R Antagonism drexel.edunih.govnewdrugapprovals.org
Social RecognitionRatp.o.0.01 - 0.1 mg/kgCognition Enhancement nih.govnewdrugapprovals.org
Wakefulness (EEG)Ratp.o.3 - 30 mg/kgWake Promotion nih.govnewdrugapprovals.org
Prepulse Inhibition (PPI)Mousei.p.10 - 30 mg/kgSensorimotor Gating nih.govnewdrugapprovals.org

Preclinical Pharmacokinetics and Metabolism of Irdabisant Hydrochloride

Absorption and Distribution Profiles in Preclinical Animal Species (e.g., rat, mouse, dog, monkey)

Preclinical studies in rats, dogs, and monkeys have demonstrated that irdabisant (B1672177) is rapidly absorbed and exhibits good interspecies pharmacokinetic properties. medchemexpress.comresearchgate.net Following oral administration, the compound shows high bioavailability in rats (83%) and monkeys (83%), with a lower but still significant bioavailability in dogs (22%). medchemexpress.com

The volume of distribution (Vd) after intravenous administration is high in rats (9.4 L/kg) and moderate in dogs (3.5 L/kg) and monkeys (3.8 L/kg), suggesting extensive distribution into tissues. medchemexpress.com Clearance rates vary across species, with rats showing the highest clearance (42 mL/min/kg), while dogs and monkeys exhibit more moderate clearance (13.2 and 7.7 mL/min/kg, respectively). medchemexpress.com The elimination half-life (t1/2) is relatively consistent across the tested species, ranging from 2.6 to 5.4 hours. medchemexpress.com

ParameterRatDogMonkey
i.v. t1/2 (h)2.62.95.4
i.v. Vd (L/kg)9.43.5 ± 1.13.8 ± 0.9
i.v. CL (mL/min/kg)4213.2 ± 1.57.7 ± 1.8
p.o. t1/2 (h)2.92.75.0
p.o. AUC (ng·h/mL)9841190 ± 1801919 ± 611
p.o. Cmax (ng/mL)270230 ± 70760 ± 74
p.o. F (%)8322 ± 283 ± 18
Brain to Plasma Ratio2.6 ± 0.22.4 ± 0.4N/A

Data sourced from preclinical studies. medchemexpress.com Note: p.o. (oral), i.v. (intravenous), t1/2 (half-life), Vd (volume of distribution), CL (clearance), AUC (area under the curve), Cmax (maximum concentration), F (bioavailability).

Irdabisant is characterized as a blood-brain barrier (BBB) penetrant compound. medchemexpress.commedchemexpress.com This is a critical feature for a centrally acting agent targeting H3 receptors in the brain. nih.gov Quantitative analysis in preclinical models confirms its ability to cross the BBB, with a reported brain-to-plasma concentration ratio of 2.6 in rats and 2.4 in dogs. medchemexpress.com These values indicate that the concentration of irdabisant in the brain tissue is more than double the concentration found in the plasma, demonstrating effective penetration into the central nervous system.

While specific, comprehensive tissue distribution studies detailing the concentration of irdabisant in various peripheral organs were not available in the reviewed literature, the high volume of distribution observed in rats, dogs, and monkeys suggests that the compound distributes extensively beyond the plasma compartment into various tissues. medchemexpress.com

Metabolism and Biotransformation Pathways in Preclinical Models

The metabolism of irdabisant has been investigated in liver microsomes from several preclinical species. Studies using rat, mouse, and dog liver microsomes, as well as human liver microsomes, indicate that the compound undergoes minimal metabolism. researchgate.net This low metabolic turnover suggests that the parent compound is the primary active moiety and is not extensively broken down by hepatic enzymes.

The interaction of irdabisant with cytochrome P450 (CYP) enzymes, which are central to the metabolism of many drugs, has been evaluated. researchgate.netmedchemexpress.com In vitro assays show that irdabisant is a weak inhibitor of recombinant CYP isoforms. researchgate.net Specifically, it inhibits the major drug-metabolizing enzymes CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 only at high concentrations, with IC50 values greater than 30 μM. medchemexpress.com This suggests a low potential for clinically significant drug-drug interactions mediated by the inhibition of these CYP enzymes. medchemexpress.com

Consistent with findings that irdabisant undergoes minimal biotransformation in preclinical models, specific major metabolites have not been prominently identified or characterized in the available literature. researchgate.net The low metabolic rate implies that the concentration of any potential metabolites is likely to be very low compared to the parent drug.

Excretion Routes and Clearance Mechanisms in Preclinical Species

Preclinical studies have established the clearance rates of irdabisant in several animal models. medchemexpress.com The total body clearance was highest in rats (42 mL/min/kg), followed by dogs (13.2 mL/min/kg) and monkeys (7.7 mL/min/kg). medchemexpress.com While the specific routes of excretion (e.g., the proportion of the dose eliminated in urine versus feces) in these preclinical species are not detailed in the provided sources, a study in humans noted that renal excretion is a major pathway for the elimination of irdabisant. nih.gov

Preclinical Drug-Drug Interaction Potential (e.g., CYP inhibition profiles)

The potential for a new chemical entity to alter the metabolism of co-administered drugs is a critical aspect of preclinical safety assessment. This is often evaluated by examining the compound's inhibitory effects on the major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.

In vitro studies have been conducted to determine the drug-drug interaction potential of irdabisant hydrochloride by assessing its ability to inhibit various human CYP isoforms. Research findings indicate that irdabisant is a weak inhibitor of the major cytochrome P450 enzymes. researchgate.netmedchemexpress.com Specifically, the half-maximal inhibitory concentrations (IC50) for irdabisant against CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 were all determined to be greater than 30 μM. medchemexpress.com

These high IC50 values suggest a low likelihood of irdabisant causing clinically significant drug-drug interactions through the mechanism of CYP inhibition. medchemexpress.com The weak inhibitory profile is a favorable characteristic, indicating a reduced potential for irdabisant to alter the pharmacokinetic properties of other drugs that are substrates of these key metabolic enzymes. researchgate.net

The following table summarizes the in vitro inhibitory activity of this compound on major human cytochrome P450 isoforms.

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by this compound

Cytochrome P450 Isoform IC50 (μM)
CYP1A2 > 30
CYP2C9 > 30
CYP2C19 > 30
CYP2D6 > 30

Table of Mentioned Compounds

Compound Name

Advanced Analytical Methodologies for Irdabisant Hydrochloride Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Preclinical Sample Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of Irdabisant (B1672177) hydrochloride in preclinical research due to its high sensitivity and selectivity.

Developing a robust LC-MS/MS method is critical for accurately measuring the concentration of Irdabisant hydrochloride in biological matrices such as plasma and brain tissue, which is essential for pharmacokinetic studies. For plasma analysis, a validated method utilizes an Acquity UPLC system for chromatographic separation, which is achieved with an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm). nih.gov Detection is carried out using a Xevo TQ-S mass spectrometer operating in positive ion mode. nih.gov This type of methodology allows for the precise quantification of the compound, with a reported assay range of 0.500 to 250 pg/mL in plasma. nih.gov The ability of Irdabisant to penetrate the blood-brain barrier necessitates similar methods for its quantification in brain tissue to understand its distribution and target engagement within the central nervous system. medchemexpress.com

Table 1: LC-MS/MS Method Parameters for this compound Quantification in Plasma

Parameter Specification
Chromatography System Acquity UPLC nih.gov
Column Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) nih.gov
Detection System Xevo TQ-S Mass Spectrometer nih.gov
Ionization Mode Positive Ion Mode nih.gov

| Assay Range | 0.500–250 pg/mL nih.gov |

The validation of bioanalytical assays ensures the reliability and reproducibility of the data generated in preclinical studies. For the LC-MS/MS method used to quantify this compound, validation criteria require that the intra- and inter-day precision, measured as coefficients of variation, for pooled plasma quality control samples are ≤15%. nih.gov A slightly wider acceptance criterion of ≤20% is permissible at the lower limit of quantitation (LLOQ). nih.gov Adherence to these rigorous validation standards ensures that the concentration data obtained from pharmacokinetic and pharmacodynamic studies are accurate and dependable.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation in Research Settings

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the research and development of this compound, primarily for confirming its purity and identity. During the synthesis process, HPLC analysis is employed to monitor the completion of chemical reactions. newdrugapprovals.org Following synthesis and purification, the final compound's purity is assessed, with research batches demonstrating high purity levels of 98% to 99%. newdrugapprovals.org A typical reverse-phase HPLC (RP-HPLC) method for purity determination would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, with detection by a PDA/UV detector. orientjchem.orgnih.gov

Table 2: Reported Purity of this compound Batches via HPLC

Synthesis Method Purity
Method A 98% newdrugapprovals.org

Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Techniques for Structural Elucidation of Research Samples

The definitive structural confirmation of newly synthesized this compound is achieved through a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). newdrugapprovals.org Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule, confirming the connectivity and stereochemistry of the structure. newdrugapprovals.org Mass spectrometry, often performed as LC-MS, confirms the molecular weight of the compound. For Irdabisant, a mass-to-charge ratio (m/z) of 314 (M+H)⁺ is observed, corresponding to the protonated molecule. newdrugapprovals.org

Table 3: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons
1.39 d 6.8 3H
1.64 m 1H
1.95 m 2H
2.17 m 5H
3.07 m 2H
3.40 m 2H
3.61 m 1H
4.15 m 2H
6.96 d 10.0 1H
7.05 d 8.64 2H
7.81 d 8.64 2H
8.0 d 10.0 1H
10.52 bs 1H
13.08 s 1H

Solvent: DMSO-d₆ newdrugapprovals.org

Development of In Vitro Assays for ADME Screening in Drug Discovery (e.g., Microsomal Stability, Plasma Protein Binding)

In early drug discovery, in vitro assays are vital for screening the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates like this compound. These assays help predict the compound's pharmacokinetic behavior in vivo.

One key area of investigation is the potential for drug-drug interactions via inhibition of cytochrome P450 (CYP) enzymes. Microsomal stability assays assess a compound's metabolic stability by incubating it with liver microsomes, which are rich in CYP enzymes. aleralabs.com For Irdabisant, studies have shown it has a low potential for such interactions, as it inhibits the major cytochrome P450 enzymes CYP1A2, 2C9, 2C19, 2D6, and 3A4 only at high concentrations, with IC₅₀ values greater than 30 μM. medchemexpress.commedchemexpress.com

Other standard ADME assays include plasma protein binding studies, which determine the extent to which a drug binds to proteins in the blood, and plasma stability assays, which assess a compound's degradation rate in plasma. aleralabs.com These screenings provide crucial data to guide the selection and optimization of drug candidates. criver.com

Table 4: In Vitro Cytochrome P450 Inhibition Profile for Irdabisant

CYP Isozyme IC₅₀ (μM)
CYP1A2 >30 medchemexpress.commedchemexpress.com
CYP2C9 >30 medchemexpress.commedchemexpress.com
CYP2C19 >30 medchemexpress.commedchemexpress.com
CYP2D6 >30 medchemexpress.commedchemexpress.com

Future Research Directions and Unresolved Questions in Irdabisant Hydrochloride Preclinical Science

Elucidation of Irdabisant (B1672177) Hydrochloride's Full Preclinical Therapeutic Potential Beyond Current Indications

Initial preclinical studies have primarily focused on the cognition-enhancing and wake-promoting effects of irdabisant, suggesting utility in conditions like schizophrenia and cognitive impairment. researchgate.netnih.gov However, the widespread influence of the histaminergic system on diverse neurological functions implies that the therapeutic reach of irdabisant may be significantly broader. Future preclinical research should systematically explore its potential in other central nervous system (CNS) disorders.

The role of H3R antagonists in modulating neuroinflammation is a promising, yet underexplored, area. Given that neuroinflammatory processes are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, investigating the effects of irdabisant in preclinical models of these conditions is a logical next step. nih.gov Furthermore, the histaminergic system's involvement in mood regulation and anxiety suggests that irdabisant could be evaluated in animal models of depression and anxiety disorders. researchgate.net Exploring these new indications will be crucial for unlocking the full therapeutic value of this compound.

Table 1: Potential Preclinical Therapeutic Indications for Irdabisant Hydrochloride

Therapeutic Area Rationale Preclinical Models for Investigation
Neurodegenerative Diseases Modulation of neuroinflammation and neurotransmitter release (acetylcholine, dopamine). Transgenic models of Alzheimer's disease (e.g., 5xFAD mice), neurotoxin-induced models of Parkinson's disease (e.g., 6-OHDA).
Mood and Anxiety Disorders Histaminergic system's role in regulating mood, sleep, and arousal. Chronic unpredictable stress models, social defeat models, elevated plus maze, light-dark box test.
Attention-Deficit/Hyperactivity Disorder (ADHD) Pro-attentional effects observed with other H3R antagonists and influence on dopamine and norepinephrine release. Spontaneously hypertensive rat (SHR) models, 5-choice serial reaction time task (5-CSRTT).
Sleep Disorders (e.g., Narcolepsy) Demonstrated wake-promoting properties in rodent models. nih.gov Orexin/hypocretin knockout mouse models of narcolepsy, electroencephalography (EEG) studies.

Investigation of Combination Therapies with this compound in Preclinical Models

The complexity of CNS disorders often necessitates polypharmacology. Investigating irdabisant in combination with other therapeutic agents could reveal synergistic effects, allowing for enhanced efficacy or the use of lower, better-tolerated doses of each compound. A key preclinical study has already provided proof-of-concept for this approach. nih.gov

In a model relevant to schizophrenia, the co-administration of sub-efficacious doses of irdabisant and the atypical antipsychotic risperidone (B510) resulted in a significant increase in prepulse inhibition (PPI), a measure of sensorimotor gating that is deficient in schizophrenia patients. nih.gov This finding strongly supports the potential of irdabisant as an adjunctive therapy to existing antipsychotics, specifically to target the cognitive deficits that are poorly addressed by current medications. nih.govnih.gov

Future research should expand on this by exploring combinations with other classes of drugs. For instance, combining irdabisant with acetylcholinesterase inhibitors like donepezil could offer a dual mechanism for enhancing cholinergic neurotransmission, potentially providing greater benefits in Alzheimer's disease. nih.govnih.gov Similarly, combinations with selective serotonin reuptake inhibitors (SSRIs) could be explored in models of depression. frontiersin.org

Table 2: Preclinical Combination Study of Irdabisant (CEP-26401) and Risperidone

Treatment Group Effect on Prepulse Inhibition (PPI) in DBA/2NCrl mice Reference
Irdabisant (3 mg/kg, i.p.) No significant effect (sub-efficacious dose) nih.gov
Risperidone (0.1 mg/kg, i.p.) No significant effect (sub-efficacious dose) nih.gov
Irdabisant + Risperidone Significant increase in PPI nih.gov

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Further Understand this compound's Mechanism

While irdabisant's primary mechanism is understood to be H3R antagonism, a comprehensive picture of its downstream molecular effects is lacking. Modern "omics" technologies, such as proteomics and metabolomics, offer powerful, unbiased approaches to map the global changes in proteins and metabolites following drug administration. To date, no specific proteomics or metabolomics studies on irdabisant have been published, representing a significant opportunity for future research.

Applying these technologies could elucidate the complex signaling cascades triggered by H3R blockade in different brain regions. For example, proteomics could identify changes in the expression or phosphorylation status of key synaptic proteins, providing a deeper understanding of how irdabisant enhances cognition at a molecular level. Metabolomics could identify specific metabolic pathways in the brain that are altered by irdabisant, potentially revealing novel biomarkers of drug response or uncovering unexpected mechanisms of action. This deeper mechanistic insight is vital for identifying patient populations most likely to respond and for guiding the development of next-generation compounds.

Development of Advanced Preclinical Models to Mimic Complex Pathophysiologies

The predictive validity of preclinical research hinges on the quality of the animal models used. While current models, such as pharmacologically-induced deficit models (e.g., using NMDA receptor antagonists like ketamine) and simple behavioral assays (e.g., social recognition), have been useful, they often fail to capture the complex, multifactorial nature of human CNS disorders. nih.govoup.com

Future preclinical testing of irdabisant should employ more advanced models that better recapitulate human disease. This includes:

Neurodevelopmental Models: Models like the methylazoxymethanol acetate (MAM) model, which disrupts neurodevelopment in utero, can produce more clinically relevant, schizophrenia-like pathologies that emerge post-pubertally. nih.govnudz.cz

Genetic Models: Utilizing models with specific genetic risk factors for schizophrenia or Alzheimer's disease can help determine if irdabisant's efficacy is dependent on a particular genetic background. nih.gov

Complex Behavioral Paradigms: Moving beyond simple memory tasks to more sophisticated assessments of executive function, cognitive flexibility, and social interaction will provide a more comprehensive evaluation of irdabisant's cognitive-enhancing effects.

By testing irdabisant in these more complex and etiologically relevant models, researchers can gain a more accurate prediction of its potential clinical efficacy.

Addressing Remaining Knowledge Gaps in this compound's Preclinical Profile

Despite extensive initial characterization, several questions about irdabisant's preclinical profile remain. A critical unresolved issue for the entire class of H3R antagonists is the discrepancy between robust positive effects in preclinical models and the often modest or negative results in human clinical trials. nih.govnih.gov Understanding the reasons for this translational failure is paramount.

Specific knowledge gaps for irdabisant include:

Dose-Response Relationship: Some studies have suggested a complex, potentially inverted U-shaped, dose-response curve for cognitive enhancement, where lower doses are more effective than higher ones. nih.gov A thorough preclinical investigation is needed to define the optimal therapeutic window and understand the molecular mechanisms underlying this phenomenon.

Receptor Cross-Talk: The histaminergic system interacts extensively with other neurotransmitter systems. The precise interplay between H3R blockade by irdabisant and the function of other receptors (e.g., H1, H2, dopamine, and acetylcholine (B1216132) receptors) needs to be more fully elucidated. nih.gov

Long-Term Effects: Most preclinical studies have focused on acute administration. Investigating the consequences of chronic irdabisant treatment on receptor density, neural plasticity, and behavior is essential for predicting long-term efficacy and potential for tolerance or dependence.

Addressing these fundamental questions through targeted preclinical studies will be indispensable for refining clinical trial designs and ultimately determining the true therapeutic role of this compound.

Conclusion

Synthesis of Key Preclinical Discoveries Regarding Irdabisant (B1672177) Hydrochloride

Irdabisant hydrochloride (also known as CEP-26401) has been extensively characterized in preclinical studies as a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist. drexel.edunih.gov Research has consistently demonstrated its high affinity for both rat and human H3 receptors, with significantly lower affinity for other histamine receptor subtypes (H1, H2, H4) and a wide panel of other G-protein-coupled receptors, ion channels, and enzymes, highlighting its specificity. researchgate.net Irdabisant is orally active and readily penetrates the blood-brain barrier, which are crucial properties for a centrally acting agent. medchemexpress.commedchemexpress.com

The primary mechanism of action of Irdabisant involves blocking the H3 receptor, which functions as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, thereby increasing the release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine. nih.gov This neurochemical modulation is believed to underlie the key behavioral effects observed in animal models. Preclinical pharmacology has established that Irdabisant effectively engages the H3R target in the brain. drexel.edu This was demonstrated by its ability to antagonize the effects of the H3R agonist R-alpha-methylhistamine in the rat dipsogenia model, a functional in vivo measure of H3R blockade. drexel.eduscienceopen.comnih.gov

The most prominent preclinical findings relate to its potential therapeutic applications in central nervous system disorders. In rodent models, Irdabisant has shown consistent cognition-enhancing properties. scienceopen.com Specifically, it improved performance in the rat social recognition model, which assesses short-term memory. drexel.edunih.govmedchemexpress.com Furthermore, the compound exhibited robust wake-promoting activity in rats, suggesting a potential role in disorders of hypersomnolence. drexel.edunih.govmedchemexpress.com In models relevant to schizophrenia, Irdabisant increased prepulse inhibition (PPI) in mice, indicating an effect on sensorimotor gating deficits. drexel.edunih.gov A synergistic effect on PPI was observed when a subefficacious dose of Irdabisant was co-administered with the antipsychotic risperidone (B510), suggesting potential utility as an adjunctive therapy. drexel.edunih.gov

Table 1: In Vitro Profile of Irdabisant

Parameter Species Value Reference
Binding Affinity (Ki) Human H3R 2.0 nM researchgate.netmedchemexpress.commedchemexpress.com
Rat H3R 7.2 nM researchgate.netmedchemexpress.commedchemexpress.com
Rat Brain Membranes 2.7 nM drexel.edunih.gov
Antagonist Activity (Kb, app) Human H3R 0.4 nM medchemexpress.com
Rat H3R 1.0 nM medchemexpress.com
Inverse Agonist Activity (EC50) Human H3R 1.1 nM medchemexpress.com

Outlook on this compound's Continued Relevance in Early-Stage Drug Discovery and Academic Research

This compound remains a significant tool compound in neuroscience research and a valuable scaffold in medicinal chemistry for early-stage drug discovery. Its well-documented selectivity and potent H3R inverse agonism make it an excellent pharmacological probe for elucidating the complex roles of the brain's histaminergic system in cognition, wakefulness, and neuropsychiatric conditions. drexel.edunih.govresearchgate.net Academic researchers continue to use compounds like Irdabisant to explore the therapeutic hypothesis of H3R antagonism for a variety of disorders, including cognitive impairment associated with schizophrenia and Alzheimer's disease, as well as attention-deficit hyperactivity disorder (ADHD). scienceopen.comnih.gov

The chemical structure of Irdabisant has served as a foundation for the design and synthesis of new generations of H3R antagonists/inverse agonists. nih.gov Medicinal chemistry efforts have focused on modifying the pyridazinone core and other structural elements of Irdabisant to optimize properties, such as improving pharmacokinetic profiles and reducing the potential for off-target effects like hERG channel inhibition. nih.gov The development of novel analogues, such as constrained benzocinnolinones, demonstrates the continued utility of the Irdabisant template in the quest for improved drug candidates. nih.gov

While clinical development has explored H3R antagonists for various indications, the robust and positive preclinical data for Irdabisant ensures its continued relevance. researchgate.netscienceopen.com The findings from animal models provide a strong rationale for the continued investigation of H3R antagonism as a therapeutic strategy. nih.govnih.gov Therefore, Irdabisant and its derivatives will likely remain important in academic and industrial laboratories for validating the H3 receptor as a drug target and for developing novel therapeutics for challenging CNS disorders. researchgate.netnih.gov

Table 2: Investigated Preclinical Applications of Irdabisant

Therapeutic Area Key Finding in Animal Model Species Reference
Cognitive Enhancement Improved short-term memory Rat drexel.edunih.govmedchemexpress.com
Wakefulness Promotion Increased wakefulness Rat drexel.edunih.govmedchemexpress.com

| Schizophrenia (Sensorimotor Gating) | Increased prepulse inhibition (PPI) | Mouse | drexel.edunih.gov |

Q & A

Basic Research Questions

Q. How is the receptor binding affinity and selectivity of Irdabisant hydrochloride determined for histamine H3 receptors across species?

  • Methodology : Radioligand competition binding assays using recombinant H3 receptors from human and rodent sources are standard. Ki values are calculated using the Cheng-Prusoff equation to quantify affinity. For Irdabisant, reported Ki values are 2.0 nM (human) and 7.2 nM (rat), indicating species-specific variations .
  • Key Considerations : Validate results with functional assays (e.g., cAMP inhibition) to confirm inverse agonism. Use tissue homogenates from native brain regions (e.g., cortex, striatum) to assess receptor density and binding kinetics in physiological contexts.

Q. What methodological approaches are used to evaluate the blood-brain barrier (BBB) permeability of this compound?

  • Methodology : In vivo brain/plasma ratio measurements after oral administration in rodents, complemented by in vitro models like MDCK cell monolayers. Irdabisant’s designation as a BBB-penetrant compound is supported by its cognitive effects in rodent models .
  • Key Considerations : Measure unbound brain concentrations via microdialysis to distinguish passive diffusion from active transport. Correlate BBB penetration with pharmacodynamic outcomes (e.g., H3 receptor occupancy).

Q. How do researchers assess the potential cardiac toxicity of this compound through hERG channel inhibition assays?

  • Methodology : Patch-clamp electrophysiology on hERG-transfected cells (e.g., HEK293) to determine IC50 values. Irdabisant’s hERG IC50 of 13.8 μM suggests low cardiac risk, but safety margins should compare this value to therapeutic plasma concentrations .
  • Key Considerations : Include positive controls (e.g., dofetilide) and assess temperature-dependent hERG blockade (37°C vs. room temperature).

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating cognitive enhancement effects of this compound in rodent models?

  • Methodology : Use validated behavioral paradigms such as the social recognition test or novel object recognition. Administer Irdabisant 30–60 minutes before testing to align with peak plasma/brain concentrations. Establish dose-response curves (0.1–10 mg/kg) to identify efficacy thresholds .
  • Key Considerations : Control for arousal effects (e.g., locomotor activity assays) and use cross-species translational endpoints (e.g., EEG biomarkers).

Q. How can interspecies differences in H3 receptor affinity impact the translational relevance of preclinical findings?

  • Methodology : Parallel binding and functional assays in human and rodent systems. Humanized H3 receptor transgenic models can reconcile discrepancies (e.g., human Ki = 2.0 nM vs. rat Ki = 7.2 nM) .
  • Key Considerations : Compare receptor expression patterns (e.g., basal ganglia vs. cortex) and downstream signaling pathways (e.g., Gαi/o coupling efficiency).

Q. What integrative pharmacokinetic-pharmacodynamic (PK/PD) modeling approaches optimize dosing regimens for this compound?

  • Methodology : Measure brain extracellular fluid concentrations via microdialysis and correlate with H3 receptor occupancy. Use compartmental modeling to link plasma PK to brain exposure and behavioral outcomes .
  • Key Considerations : Account for inter-individual variability in CYP-mediated metabolism and protein binding.

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported cognitive effects of H3 antagonists across studies?

  • Methodology : Conduct meta-analyses of dose-response relationships and study conditions (e.g., age/strain of rodents, testing environments). Validate findings using orthogonal models (e.g., Morris water maze for spatial memory) .
  • Key Considerations : Control for off-target effects (e.g., histamine H1/H4 receptor cross-reactivity) using selective antagonists.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.